Cas no 935269-07-1 (tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate)

tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate
- 1H-Pyrrole-1-carboxylic acid, 2-(2,3-dihydro-3-oxo-1H-isoindol-4-yl)-, 1,1-diMethylethyl ester
- tert-butyl 2-(3-oxo-1,2-dihydroisoindol-4-yl)pyrrole-1-carboxylate
- 935269-07-1
- SCHEMBL5331753
- tert-Butyl 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrrole-1-carboxylate
- F17801
- CHEMBL521779
- AKOS016006376
- QELZOHKRDXZRSN-UHFFFAOYSA-N
- A859751
- 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-pyrrole-1-carboxylic acid tert-butyl ester
- DTXSID50586586
- tert-Butyl2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate
- Boc-2-(2,3-dihydro-3-oxo-1H-isoindol-4-yl)-1H-pyrrole
- DB-369891
-
- MDL: MFCD13183578
- Inchi: InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-9-5-8-13(19)12-7-4-6-11-10-18-15(20)14(11)12/h4-9H,10H2,1-3H3,(H,18,20)
- InChI Key: QELZOHKRDXZRSN-UHFFFAOYSA-N
- SMILES: CC(C)(OC(N1C=CC=C1C2=CC=CC3=C2C(NC3)=O)=O)C
Computed Properties
- Exact Mass: 298.13174244g/mol
- Monoisotopic Mass: 298.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.3Ų
- XLogP3: 2.4
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A109004443-1g |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 95% | 1g |
$653.12 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1749679-1g |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1h-pyrrole-1-carboxylate |
935269-07-1 | 98% | 1g |
¥6154.00 | 2024-04-24 | |
1PlusChem | 1P006FPY-1g |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 1g |
$735.00 | 2024-04-20 | ||
Ambeed | A428562-1g |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 95+% | 1g |
$628.0 | 2024-04-16 | |
A2B Chem LLC | AC99510-25mg |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 25mg |
$51.00 | 2024-07-18 | ||
A2B Chem LLC | AC99510-250mg |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 250mg |
$296.00 | 2024-07-18 | ||
1PlusChem | 1P006FPY-100mg |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 100mg |
$165.00 | 2024-04-20 | ||
A2B Chem LLC | AC99510-1g |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 1g |
$676.00 | 2024-07-18 | ||
1PlusChem | 1P006FPY-5mg |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 5mg |
$32.00 | 2024-04-20 | ||
Crysdot LLC | CD11009788-1g |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate |
935269-07-1 | 95+% | 1g |
$886 | 2024-07-19 |
tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate Related Literature
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
Additional information on tert-Butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate
tert-Butyl 2-(3-Oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate (CAS No. 935269-07-1): A Comprehensive Overview
The compound tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate, identified by the CAS registry number 935269-07-1, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of isoindoline derivatives, which have garnered substantial attention in recent years due to their versatile properties and promising biological activities. The structure of this molecule consists of a tert-butyl group attached to a pyrrole ring, which is further connected to an isoindoline moiety bearing a ketone functional group. This unique combination of structural elements contributes to its intriguing chemical behavior and reactivity.
Recent studies have highlighted the importance of isoindoline derivatives in the development of novel therapeutic agents. For instance, researchers have explored the potential of tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The presence of the tert-butyl group enhances the molecule's stability, making it an ideal candidate for further functionalization in drug discovery programs. Additionally, the isoindoline ring's inherent rigidity provides a platform for exploring stereochemical interactions, which are crucial in medicinal chemistry.
The synthesis of tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate involves a multi-step process that typically begins with the preparation of the isoindoline core. This is followed by the introduction of the pyrrole ring and subsequent esterification with tert-butanol. The reaction conditions are carefully optimized to ensure high yields and purity, as impurities can significantly affect the compound's performance in downstream applications. Recent advancements in catalytic methods have further streamlined this synthesis, making it more efficient and scalable for industrial purposes.
In terms of applications, tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate has shown promise in materials science as well. Its ability to form stable coordination complexes with metal ions has led to its exploration as a ligand in catalysis and sensor technologies. For example, researchers have utilized this compound to develop highly sensitive sensors for detecting heavy metal ions in aqueous environments. The molecule's electronic properties and ability to undergo reversible redox reactions make it an attractive candidate for such applications.
The biological evaluation of tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate has also revealed its potential as an anticancer agent. Preclinical studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its ability to inhibit key enzymes or pathways involved in tumor progression. Furthermore, its relatively low toxicity profile compared to conventional chemotherapeutic agents makes it a promising lead compound for further development.
In conclusion, tert-butyl 2-(3-Oxoisoindolin-4-Yl)-1H-Pyrrole-Carboxylic acid tert-butylester, CAS No. 935269 -07 -1 stands out as a versatile and multifaceted organic compound with wide-ranging applications across chemistry, pharmacology, and materials science. Its unique structure, coupled with recent advancements in synthetic methodologies and biological evaluations, positions it as a valuable tool for researchers seeking innovative solutions in these fields.
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